(S)-3-Aminotetrahydrofuran

Chiral Purity Enantiomeric Excess Quality Control

Generic substitution of (S)-3-aminotetrahydrofuran with racemate (CAS 88675-24-5) or (R)-enantiomer (CAS 111769-26-7) causes failed synthetic campaigns due to altered target binding. This >98% pure (S)-enantiomer ensures stereochemical fidelity for: - 11β-HSD1 inhibitor synthesis (type 2 diabetes research) - KOR antagonist intermediates (pain management) - Chiral ligands for asymmetric catalysis Reliable supply chain with batch-specific CoA.

Molecular Formula C4H9NO
Molecular Weight 87.12 g/mol
CAS No. 104530-79-2
Cat. No. B021383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Aminotetrahydrofuran
CAS104530-79-2
Synonyms(3S)-tetrahydro-furanamine
Molecular FormulaC4H9NO
Molecular Weight87.12 g/mol
Structural Identifiers
SMILESC1COCC1N
InChIInChI=1S/C4H9NO/c5-4-1-2-6-3-4/h4H,1-3,5H2
InChIKeyMIPHRQMEIYLZFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A neat oil

Structure & Identifiers


Interactive Chemical Structure Model





(S)-3-Aminotetrahydrofuran: Procurement Guide


(S)-3-Aminotetrahydrofuran (CAS 104530-79-2), also referred to as (3S)-oxolan-3-amine, is a chiral primary amine building block characterized by a tetrahydrofuran ring with a stereospecific amino substitution at the 3-position [1]. With a molecular formula of C₄H₉NO and a molecular weight of 87.12 g/mol, this compound exists as one of two non-superimposable enantiomeric forms—the (R)- and (S)-configurations—which are known to exhibit divergent biological activities and synthetic utilities . The (S)-enantiomer is frequently specified as a key intermediate in the synthesis of adenosine receptor agonists and other pharmacologically active agents, making stereochemical integrity a critical procurement consideration [2].

Chiral building block for stereospecific synthesis
Stereochemical-control study fit
Enantiomer-specific intermediate for adenosine receptor agonist research

(S)-3-Aminotetrahydrofuran: Stereochemical Substitution Risks


Generic substitution of (S)-3-aminotetrahydrofuran with its racemate or the opposite (R)-enantiomer is not scientifically defensible for applications requiring stereochemical fidelity. The presence of a single chiral center at the C3 position of the tetrahydrofuran ring gives rise to two enantiomers with distinct three-dimensional spatial arrangements, which directly influence molecular recognition at biological targets . In pharmaceutical synthesis, the use of the racemic mixture (CAS 88675-24-5) or the incorrect enantiomer (R)-3-aminotetrahydrofuran (CAS 111769-26-7) may yield products with reduced receptor binding affinity, altered pharmacokinetic profiles, or unintended off-target effects . For instance, the antiarrhythmic drug candidate tecadenoson (CVT-510) specifically requires the (R)-configuration at the tetrahydrofuranyl moiety for selective A₁ adenosine receptor agonism, underscoring that the choice of enantiomer is not interchangeable and is dictated by the target molecule's stereochemical requirements [1]. Procurement of the incorrect stereoisomer therefore introduces risk of failed synthetic campaigns, wasted resources, and compromised experimental reproducibility.

(S)-Enantiomer
VS
Racemic mixture (CAS 88675-24-5)
50:50 enantiomeric distribution may compromise stereochemical fidelity of downstream products.
(S)-Enantiomer
VS
(R)-Enantiomer (CAS 111769-26-7)
Targets distinct pharmacological receptors; enantiomer-attribution context may not transfer.

Key Differentiators of (S)-3-Aminotetrahydrofuran


Enantiomeric Excess: (S)- vs. Racemate

(S)-3-Aminotetrahydrofuran is commercially available with a defined enantiomeric excess (ee) specification of ≥99% when analyzed by chiral stationary phase HPLC, whereas the racemic mixture (CAS 88675-24-5) contains an equimolar 50:50 distribution of (S)- and (R)-enantiomers and lacks any stereochemical enrichment . High-purity (S)-enantiomer samples demonstrate an ee >99% using a Chiralpak AD-H column with a hexane/isopropanol mobile phase, providing verifiable stereochemical integrity that is absent in the racemate .

Enantiomeric Excess
Head-to-head
>99% ee vs. 0% ee (racemate)
Supports procurement of defined stereochemistry.
Chiral HPLC analysis, AD-H column.
Chiral Purity Enantiomeric Excess Quality Control

Optical Rotation: (S)-Tosylate vs. (R)-Tosylate

The (S)-3-aminotetrahydrofuran tosylate salt (CAS 104530-80-5) exhibits a specific optical rotation of [α]²²/D = -4.5° (c = 0.5 in methanol) . While the corresponding (R)-enantiomer tosylate (CAS 111769-27-8) would theoretically exhibit an equal and opposite rotation of approximately +4.5° under identical conditions, the magnitude and direction of optical rotation serve as a routine batch-to-batch quality control parameter to confirm enantiomeric identity and rule out contamination or mislabeling during procurement .

Optical Rotation
Class-level
[α]²²/D = -4.5° (S-tosylate)
Enables batch-to-batch identity verification.
(R)-enantiomer expected ~ +4.5°; data to verify.
Optical Activity Chiral Authentication Analytical Specification

Synthetic Yield: Enzymatic vs. Chemical Routes

Traditional chemical synthesis routes for (S)-3-aminotetrahydrofuran hydrochloride are characterized by low overall molar yields, typically approximating 10%, and involve toxic, explosive reagents, multiple protection/deprotection steps, and poor stereoselectivity [1]. In contrast, enzymatic methods employing transaminases—such as the (S)-selective ω-transaminase from Halomonas elongata (HEwT)—enable the direct asymmetric amination of prochiral ketone precursors with enhanced stereocontrol, although inversion of enantiopreference has been observed at elevated substrate loadings [2]. The development of high-yielding enzymatic routes addresses the supply chain limitations inherent to low-efficiency chemical syntheses.

Synthetic Route
Cross-study
Enzymatic vs. chemical route (~10% yield)
Yield context may affect supply and cost.
Enzymatic route yields expected >10%.
Enzymatic Synthesis Process Chemistry Green Chemistry

Pharmaceutical Intermediate Specificity: (S)- vs. (R)-Enantiomer

(S)-3-Aminotetrahydrofuran hydrochloride (CAS 204512-95-8) is a critical intermediate for the synthesis of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) inhibitors . In contrast, the (R)-enantiomer (CAS 111769-26-7) is specifically required for the synthesis of tecadenoson (CVT-510), an A₁ adenosine receptor agonist that has completed Phase III clinical trials for the termination of paroxysmal supraventricular tachycardia (PSVT) [1]. This divergent pharmacological targeting—where the (S)-form is utilized for 11β-HSD1 inhibition and the (R)-form for A₁ adenosine receptor agonism—demonstrates that the two enantiomers are not interchangeable and that the intended synthetic target dictates which enantiomer must be procured .

Pharmaceutical Target
Head-to-head
(S) for 11β-HSD1 vs. (R) for A₁ agonist
Enantiomer choice dictates synthetic target.
Non-overlapping research applications.
Adenosine Receptor Antiarrhythmic Stereoselectivity

Validated Applications of (S)-3-Aminotetrahydrofuran


11β-HSD1 Inhibitor Synthesis

(S)-3-Aminotetrahydrofuran hydrochloride is specifically utilized as a chiral building block for the preparation of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) inhibitors, a class of compounds under investigation for metabolic disorders including type 2 diabetes and obesity . The defined (S)-stereochemistry at the tetrahydrofuran ring is integral to the inhibitor's binding geometry within the enzyme active site.

KOR Antagonist Synthesis

(S)-3-Aminotetrahydrofuran tosylate is employed as a reagent in the synthesis of oxadiazolyl-quinolinyl-N-(pyranyl)piperidinamines, which have been evaluated as potential κ-opioid receptor (KOR) antagonists with applications in pain management and addiction therapy . The tosylate derivative provides a reactive leaving group that facilitates nucleophilic substitution while preserving stereochemical integrity.

Chiral Scaffold for Asymmetric Catalysis

The (S)-3-aminotetrahydrofuran core serves as a privileged chiral scaffold for the construction of ligands in organometallic chemistry and asymmetric catalysis, where its rigid tetrahydrofuran ring and defined stereochemical orientation impose conformational constraints that enhance enantioselectivity in catalytic transformations . This application leverages the compound's ability to function as an optically active reagent for catalytic asymmetric synthesis reactions.

Application
Selection Property
Validation Focus
11β-HSD1 Inhibitor Synthesis
Chiral building block with defined (S)-stereochemistry
Stereochemical-control review
KOR Antagonist Research
Tosylate derivative for nucleophilic substitution
Enantiomeric purity context
Asymmetric Catalysis Studies
Rigid chiral scaffold as ligand precursor
Conformational constraint and enantioselectivity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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